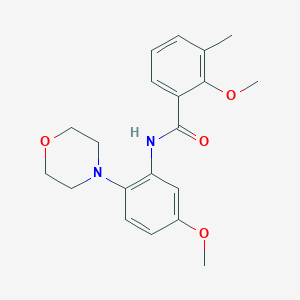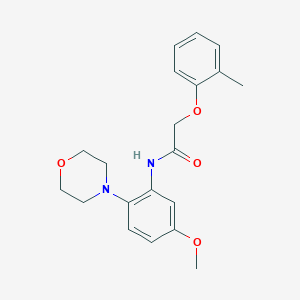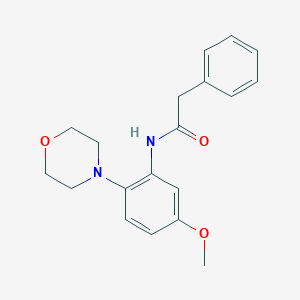![molecular formula C23H28ClN3O2 B243938 2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide is a chemical compound with potential therapeutic applications. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune disorders.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell growth and survival. It specifically targets the spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK), which are known to play a role in cancer cell growth and autoimmune disorders. By inhibiting these kinases, TAK-659 can prevent the growth and survival of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the immune response in autoimmune disorders. TAK-659 has also been shown to be well-tolerated in animal studies, with no significant side effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAK-659 in lab experiments is that it is a highly specific inhibitor of SYK and BTK, making it a useful tool for studying the role of these kinases in cancer and autoimmune disorders. However, one limitation is that TAK-659 may not be effective against all types of cancer or autoimmune disorders, and further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, further research is needed to understand the long-term safety and efficacy of TAK-659 in humans.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process. The first step involves the reaction of 4-chloroaniline with 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid to form an intermediate compound. This intermediate is then reacted with 4-bromo-2-nitroanisole to form the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune disorders. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. TAK-659 has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.
Propiedades
Fórmula molecular |
C23H28ClN3O2 |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H28ClN3O2/c1-23(2,3)22(29)27-14-12-26(13-15-27)20-10-8-19(9-11-20)25-21(28)16-17-4-6-18(24)7-5-17/h4-11H,12-16H2,1-3H3,(H,25,28) |
Clave InChI |
CYBBLULTWXIAFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243856.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243857.png)
![2-(2-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243858.png)
![2-(2-chlorophenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243861.png)
![3,4,5-trimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243862.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B243863.png)
![2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243864.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B243865.png)


![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B243873.png)

![N-[5-methoxy-2-(morpholin-4-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B243876.png)